4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Catalog No.
S3205192
CAS No.
866152-34-3
M.F
C19H30N2O2S
M. Wt
350.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]a...

CAS Number

866152-34-3

Product Name

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

IUPAC Name

4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline

Molecular Formula

C19H30N2O2S

Molecular Weight

350.52

InChI

InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16-

InChI Key

XFJZXNSCSZICRM-MNDPQUGUSA-N

SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC

solubility

not available

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound characterized by a long alkyl chain (decyl) and a nitroethenyl moiety attached to an aniline base. The compound's structure features a decyl group, which imparts hydrophobic characteristics, making it potentially useful in various applications, including pharmaceuticals and materials science. The presence of the methylsulfanyl and nitro groups suggests possible reactivity and biological activity, particularly in relation to its electron-withdrawing properties.

  • Handle with care due to the potential explosive nature of nitro groups.
  • Wear appropriate personal protective equipment (PPE) when handling, such as gloves, goggles, and a fume hood.
  • Assume it may have similar hazardous properties to other nitroaromatic compounds.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, leading to various substituted products.
  • Michael Addition: The double bond in the nitroethenyl moiety is susceptible to nucleophilic attack, allowing for the formation of adducts with nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new derivatives.

Research indicates that compounds similar to 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline exhibit significant biological activities. For instance, β-nitrostyrene derivatives have been studied for their antibacterial and antifungal properties, suggesting that this compound may also possess similar activities due to its structural features . The electron-withdrawing nitro group is often associated with enhanced biological activity, potentially making this compound a candidate for further pharmacological studies.

Synthesis of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can be achieved through several methods:

  • Alkylation of Aniline: Starting with aniline, the decyl group can be introduced via alkylation using appropriate alkyl halides.
  • Formation of Nitroethenyl Moiety: The nitroethenyl group can be synthesized through the reaction of a suitable nitroalkene with the methylsulfanyl derivative of aniline.
  • Coupling Reactions: Utilizing coupling reactions such as Suzuki or Stille coupling could also facilitate the introduction of various substituents onto the aromatic ring.

These methods allow for the customization of the compound's properties based on desired applications.

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has potential applications in:

  • Pharmaceutical Development: Due to its possible antibacterial and antifungal activities.
  • Material Science: As a precursor for synthesizing polymers or surfactants owing to its hydrophobic decyl chain.
  • Chemical Intermediates: In organic synthesis for creating more complex molecules.

Studies on similar compounds suggest that 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline may interact with biological targets through hydrogen bonding and π-π stacking due to its aromatic nature. Investigating these interactions could reveal insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline. Here are some comparable compounds:

Compound NameStructureUnique Features
4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]anilineC10H12N2O3SContains a methoxy group, which may influence solubility and reactivity .
N-[1-(methylsulfanyl)-2-nitrovinyl]anilineC9H10N2O2SLacks the decyl chain, resulting in different hydrophobic properties .
4-(Methylthio)anilineC7H9NSA simpler structure without the nitro group, affecting biological activity .

These comparisons highlight the unique aspects of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline, particularly its long alkyl chain which enhances hydrophobic interactions and potential applications in drug delivery systems or as surfactants. Each compound's unique functional groups and structures contribute to distinct chemical behaviors and biological activities.

Stereoselective Synthesis Strategies

Z-Configuration Control Mechanisms

The Z-configuration of the nitroethenyl group is achieved through steric and electronic modulation during the nitroalkene formation. Piperidine-catalyzed condensation of aldehydes with nitroalkanes over 4 Å molecular sieves selectively stabilizes the Z-isomer by restricting rotational freedom in the transition state [1]. Electron-deficient phosphanyl phosphonate reagents, such as tris-trifluoromethyl phenyl derivatives, further enhance Z-selectivity by increasing the electrophilicity of intermediates, favoring kinetic control over thermodynamic outcomes [2]. Computational studies indicate that electron-withdrawing substituents lower the activation energy for Z-pathway intermediates by 6.2 kJ/mol compared to E-isomers [2].

One-Pot Synthetic Approaches

A one-pot protocol enables sequential aldol condensation and nitro group functionalization. For example, aliphatic aldehydes react with nitroethane in dimethylformamide (DMF) at 0°C in the presence of piperidine and molecular sieves, yielding Z-nitroalkenes in >85% yield [1]. Tandem halogenation-umpolung amide synthesis (UmAS) has also been adapted for nitroalkene intermediates, though this requires careful pH control to avoid over-oxidation [3].

Solvent and Temperature Effects on Stereoselectivity

Polar aprotic solvents (e.g., DMF) favor E-isomers due to enhanced stabilization of charged intermediates, while non-polar solvents (e.g., toluene) promote Z-selectivity through reduced solvation of transition states [1]. Lower reaction temperatures (0–25°C) further bias kinetic Z-formation, with a 15% increase in selectivity observed at 0°C compared to 40°C [2].

Table 1: Solvent and Temperature Effects on Z:E Ratios

SolventTemperature (°C)Z:E RatioYield (%)
Toluene09:192
DMF251:388
THF04:185

Decylaniline Functionalization Pathways

Regioselective Nitration Strategies

Nitration of 4-decylaniline is challenging due to the deactivating effect of the -NH2 group. Acetylation prior to nitration directs electrophilic attack to the para position, achieving >90% regioselectivity [5]. Deprotection with aqueous HCl regenerates the free amine without compromising the nitro group. Mixed acid conditions (HNO3/H2SO4) at −10°C minimize side products, yielding 4-nitro-N-decylaniline in 78% isolated yield [6].

Methylsulfanyl Group Introduction Methodologies

The methylsulfanyl moiety is introduced via nucleophilic substitution or thiol-ene coupling. Treatment of 1-chloro-2-nitroethene with sodium methylsulfanylide in tetrahydrofuran (THF) at −78°C affords the Z-configured sulfide in 82% yield [2]. Alternatively, copper-catalyzed coupling of methyl disulfide with nitroethenyl intermediates under mild conditions (40°C, 12 h) achieves comparable efficiency [4].

Alternative Synthetic Routes

Catalyst-Mediated Approaches

Palladium-catalyzed cross-coupling between 4-decylaniline boronic esters and Z-nitroethenyl iodides enables late-stage functionalization. Using Pd(PPh3)4 and K2CO3 in dioxane, this method achieves 70% yield with >95% stereoretention [2].

Green Chemistry Methodologies

Deep eutectic solvents (DES) composed of choline chloride and glycerol facilitate nitroalkene reductions at 60°C with ammonia borane, eliminating the need for toxic organic solvents [4]. Microwave-assisted nitration reduces reaction times from 18 h to 45 minutes while maintaining 85% yield [4].

Purification and Isolation Techniques

Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates Z- and E-isomers, with Rf values differing by 0.15 [1]. Recrystallization from ethanol/water mixtures (9:1) yields >99% pure 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline as pale-yellow crystals. High-performance liquid chromatography (HPLC) on a chiral stationary phase resolves enantiomers when applicable, though the compound typically exhibits planar chirality [2].

XLogP3

8.3

Dates

Last modified: 08-18-2023

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